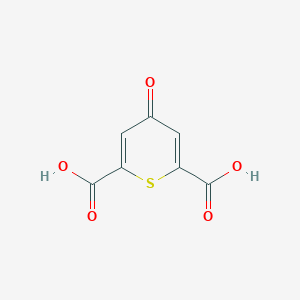

4-Oxo-4H-thiopyran-2,6-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Oxo-4H-thiopyran-2,6-dicarboxylic acid is a sulfur-containing heterocyclic compound It is structurally related to chelidonic acid, which is a biogenic dicarboxylic acid with a γ-pyrone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4H-thiopyran-2,6-dicarboxylic acid can be achieved through the treatment of 6-trifluoromethylcomanic acid with sodium hydrosulfide. This reaction affords 4-Oxo-6-trifluoromethyl-4H-thiopyran-2-carboxylic acid, which can then be decarboxylated to yield this compound .

Industrial Production Methods

Currently, there is limited information on the industrial production methods for this compound. Most of the synthesis methods are still in the research and development stage.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H-thiopyran-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols or thioethers.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiopyran derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties:

Recent research has demonstrated that derivatives of chelidonic acid exhibit promising antidiabetic effects. A study investigated the in vitro and in silico antidiabetic activity of a specific ester derivative isolated from Tragia cannabina. The results indicated a significant reduction in glucose levels in diabetic chick embryos, suggesting potential for developing new diabetes treatments through AMP kinase activation pathways .

Antimicrobial Activity:

Chelidonic acid has been studied for its antimicrobial properties. Its derivatives have shown effectiveness against various pathogens, making it a candidate for developing new antibiotics. The unique structure of the thiopyran ring contributes to its interaction with biological macromolecules, enhancing its efficacy against microbial infections .

Cancer Research:

The compound is also being explored for its potential use in cancer treatment. Its biological activities include apoptosis induction in cancer cells and inhibition of tumor growth. Ongoing studies are assessing its mechanisms of action and therapeutic potential in oncology .

Organic Synthesis

Synthesis of Pyrone Derivatives:

Chelidonic acid serves as a precursor for synthesizing pyrone compounds, which are valuable in various chemical applications, including laser spectroscopy studies. The transformation involves decarboxylation processes that yield high-quality pyrone samples suitable for spectroscopic analysis .

Ruthenium Complexes:

Research has revealed that chelidonic acid can be used to create organometallic ruthenium(II) complexes. These complexes have shown promising biological activities, including cytotoxic effects against cancer cell lines. The synthesis and characterization of these complexes highlight the versatility of chelidonic acid in generating novel compounds with potential therapeutic applications .

Agricultural Applications

Plant Growth Regulation:

Chelidonic acid has been identified as a natural regulator of plant growth processes. It has been shown to influence nyctinasty (the movement of leaves in response to light) in certain plants like Cassia mimosoides. This property indicates its potential use in agricultural practices to enhance crop yields and manage plant responses to environmental stimuli .

Structural Comparisons and Related Compounds

The unique structure of chelidonic acid allows it to interact with various biological systems effectively. Below is a comparison table highlighting similar compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid | Hydroxy derivative | Exhibits different solubility and reactivity patterns |

| Isochelidonic Acid | Isomeric form | Has distinct biological activities compared to chelidonic acid |

| 4-Oxo-4H-pyran-2,5-dicarboxylic acid | Dicarboxylic derivative | Different substitution pattern affects reactivity and applications |

Mechanism of Action

The mechanism of action of 4-Oxo-4H-thiopyran-2,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins and other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

4-Oxo-4H-thiopyran-2,6-dicarboxylic acid is similar to other sulfur-containing heterocycles such as:

Chelidonic acid: A biogenic dicarboxylic acid with a γ-pyrone core.

Thiopyran-2-carboxylic acid: Another sulfur-containing heterocycle with similar reactivity.

Thiocoumarins: Compounds with a sulfur atom in the coumarin ring.

The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for various research applications.

Biological Activity

4-Oxo-4H-thiopyran-2,6-dicarboxylic acid, commonly referred to as chelidonic acid , is a compound belonging to the class of pyran derivatives. This compound has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

Chelidonic acid features a thiopyran ring structure with two carboxylic acid groups positioned at the 2 and 6 locations. Its molecular formula is C6H6O4S, with a molar mass of approximately 186.17 g/mol. The unique structure contributes to its varied biological activities.

Antidiabetic Effects

One of the most significant areas of research on chelidonic acid is its antidiabetic properties. A study investigated the in vitro effects of a derivative of chelidonic acid, specifically 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester, isolated from Tragia cannabina. The results indicated that this compound significantly reduced blood glucose levels in streptozotocin-treated chick embryos in a dose-dependent manner. At doses of 0.5 mg/egg and 1 mg/egg, blood glucose levels decreased from 244.20 mg/dL (control) to 207.40 mg/dL and 174.80 mg/dL respectively, with statistical significance (P<0.001) .

Antimicrobial Activity

Chelidonic acid has also demonstrated notable antimicrobial activity . Research involving organometallic ruthenium(II) complexes containing chelidonic acid showed improved inhibition against various pathogenic bacteria and fungi when tested using the well diffusion method. The complexes exhibited superior antimicrobial properties compared to standard drugs .

Antioxidant Properties

The antioxidant potential of chelidonic acid has been assessed through several in vitro assays, including DPPH radical scavenging assays and metal chelation tests. These studies revealed that chelidonic acid possesses excellent free radical scavenging abilities, indicating its potential for use in preventing oxidative stress-related diseases .

Table: Summary of Biological Activities

The mechanisms underlying the biological activities of chelidonic acid are still being elucidated. For instance, its antidiabetic effects are believed to be mediated through the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The binding efficiency of chelidonic acid derivatives within the active pocket of AMPK suggests a promising avenue for developing new antidiabetic therapies .

Properties

CAS No. |

671215-19-3 |

|---|---|

Molecular Formula |

C7H4O5S |

Molecular Weight |

200.17 g/mol |

IUPAC Name |

4-oxothiopyran-2,6-dicarboxylic acid |

InChI |

InChI=1S/C7H4O5S/c8-3-1-4(6(9)10)13-5(2-3)7(11)12/h1-2H,(H,9,10)(H,11,12) |

InChI Key |

ZYEFUTPAYPSVHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=CC1=O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.